Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative featuring a fused heterocyclic core. Key structural attributes include:
- 4-Methoxyphenyl substituent: Enhances electron-donating properties and influences binding affinity.
- Propyl chain at position 4: Modulates lipophilicity and membrane permeability.
- Ethyl carboxylate at position 3: Provides metabolic stability and facilitates derivatization.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C19H22N4O3/c1-5-7-15-17(19(24)26-6-2)20-21-18-16(12(3)22-23(15)18)13-8-10-14(25-4)11-9-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
TZMUBFHETIXLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-4-Propylpyrazole-3-Carboxylate
Ethyl acetoacetate reacts with propylhydrazine in refluxing ethanol to yield ethyl 5-amino-4-propylpyrazole-3-carboxylate. Optimization studies (Table 1) reveal that a 1:1 molar ratio of ethyl acetoacetate to propylhydrazine in ethanol at 80°C for 12 hours provides a 78% yield.
Table 1: Optimization of Pyrazole Intermediate Synthesis
Triazine Ring Formation
The pyrazole intermediate undergoes cyclocondensation with cyanoguanidine in acetic acid under oxygen atmosphere (Scheme 1). Key parameters include:
-
Catalyst : Pd(OAc)₂ (10 mol%) enhances cyclization efficiency.
-
Oxidant : Molecular oxygen (1 atm) improves yield by facilitating dehydrogenation.
-
Temperature : 130°C for 18 hours achieves optimal ring closure (Table 2).
Table 2: Triazine Cyclocondensation Optimization
The resulting triazine intermediate is subsequently functionalized at position 8 via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, achieving 85% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1).
Cross-Dehydrogenative Coupling (CDC) Approach
Preparation of Pyrazole and Triazine Precursors
-
Pyrazole fragment : Ethyl 3-methyl-1H-pyrazole-5-carboxylate is synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and methylhydrazine.
-
Triazine fragment : 4-Propyl-1,2,4-triazin-3-amine is prepared by reacting propionitrile with hydrazine hydrate under basic conditions.
CDC Reaction Optimization
Coupling the pyrazole and triazine fragments under CDC conditions (acetic acid, O₂, 130°C) forms the fused pyrazolo-triazine core. Critical factors include:
-
Acid additive : 6 equivalents of acetic acid increase yield to 74% (vs. 34% with 2 equivalents).
-
Oxygen atmosphere : Substituting air with O₂ boosts yield from 52% to 94%.
Table 3: CDC Reaction Parameters
Post-coupling, the 4-methoxyphenyl group is introduced via Ullmann coupling with 4-iodoanisole, yielding 82% product.
Functional Group Interconversion and Final Esterification
Methyl Group Installation
The 7-methyl group is introduced by treating the triazine intermediate with methyl iodide in the presence of K₂CO₃ in DMF at 60°C (89% yield).
Esterification
Final esterification with ethyl chloroformate in dichloromethane using DMAP as a catalyst affords the target compound in 91% yield.
Spectroscopic Characterization
-
¹H NMR (600 MHz, DMSO-d₆) : δ 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.26 (q, J = 7.2 Hz, 2H, OCH₂), 7.08–7.53 (m, 4H, Ar-H).
-
¹³C NMR : 14.2 (CH₂CH₃), 55.3 (OCH₃), 59.5 (OCH₂), 116.7 (CN), 162.9 (COO).
-
HRMS : m/z calcd. for C₂₀H₂₂N₄O₃ [M⁺] 366.1689, found 366.1688 .
Chemical Reactions Analysis
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H26N4O4
- Molecular Weight : 398.5 g/mol
- CAS Number : 945347-47-7
The compound features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its pharmacological significance. The presence of the methoxyphenyl and propyl groups contributes to its chemical stability and biological interactions.
Biological Applications
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for various biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit significant anticancer properties. The compound has shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms including enzyme inhibition and modulation of signaling pathways .
- Anti-inflammatory Effects : Studies have highlighted the compound's potential as an anti-inflammatory agent. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
- Antimicrobial Properties : this compound has been evaluated for its activity against several bacterial strains including Escherichia coli and Pseudomonas aeruginosa. Its efficacy suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in the International Journal of Pharmaceutical Sciences and Research reported on the synthesis and evaluation of various triazine derivatives for their anticancer properties. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines .
- Another research article focused on the anti-inflammatory properties of triazine derivatives. The findings suggested that compounds with similar structures to this compound exhibited promising results in reducing inflammation markers .
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Imidazo vs. Pyrazolo Backbones
- EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate): Replaces pyrazolo with imidazo ring. Contains a 4-oxo group, increasing polarity. Key difference: Reduced aromaticity compared to pyrazolo-triazines, altering redox behavior.
b) Pyridopyrazolo-Triazine Derivatives
Substituent-Based Comparisons
a) Aryl Group Modifications
b) Alkyl Chain Variations
Functional Group Comparisons
a) Carboxylate Esters
- Ethyl 4-amino-7-methyl-8-phenylpyrazolo[...]-3-carboxylate (CAS 1396844-38-4): Amino group at position 4 increases hydrogen-bonding capacity. Potential for improved solubility vs. propyl/methoxy analogs .
b) Diazenyl and Azo Groups
- Ethyl 8-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)diazenyl]-... (17) :
- Phthalimide-derived diazenyl group introduces planar, electron-withdrawing properties.
- Likely impacts DNA intercalation or enzyme inhibition mechanisms .
Biological Activity
Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities associated with this compound, supported by relevant data tables and findings from various studies.
Structural Characteristics
The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with substituents that enhance its biological properties. The presence of the 4-methoxyphenyl group is particularly significant as it contributes to the compound's interaction with biological targets.
Table 1: Structural Summary
| Component | Description |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.40 g/mol |
| Key Functional Groups | Pyrazole ring, methoxy group |
| Synthesis Method | Reaction of hydrazine with substituted phenyl compounds |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hydrazine Hydrate Reaction : This involves the reaction of hydrazine hydrate with appropriate carbonyl compounds.
- Cyclization Reactions : Subsequent cyclization leads to the formation of the pyrazole core.
Biological Activity
The biological activity of this compound has been extensively studied, revealing a range of pharmacological properties:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. This compound has shown efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
Anti-inflammatory Activity
The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes and reducing inflammatory markers in vitro.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines:
Table 3: Anticancer Activity
Case Studies
Several case studies have highlighted the effectiveness of pyrazole compounds in treating various conditions:
- Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
- Cancer Treatment : Another study reported that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?
- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction parameters. For analogs like the 4-chlorophenyl variant (), key steps include cyclization and coupling reactions under inert atmospheres. Critical parameters include:
- Temperature : Maintain 0–50°C during azide coupling (e.g., using azido(trimethyl)silane) to avoid side reactions .
- Solvent Selection : Dichloromethane or ethyl acetate for improved solubility and yield .
- Catalysts : Trifluoroacetic acid (TFA) accelerates triazolo formation .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures >90% purity .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 9.32 ppm for NH protons) confirm substituent positions and purity .
- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 181.0596 for intermediates) .
- Infrared Spectroscopy : Peaks at 2121 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) identify functional groups .
- Electrochemical Analysis : Screen-printed carbon sensors modified with carbon nanofibers (SPCE/CNFs) enable voltammetric detection (e.g., square-wave voltammetry) for redox-active derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Enzyme Targets : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE inhibition protocols from AOAC SMPR 2014.011) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- In Vivo Toxicity : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) to assess safety margins .
Advanced Research Questions
Q. How can electrochemical methods be applied to quantify this compound in biological matrices?
- Methodological Answer : Develop a validated electrochemical workflow:
- Sensor Design : Modify SPCE/CNFs to enhance electron transfer for EIMTC (a structural analog), achieving detection limits of 2.0×10⁻⁹ M .
- Parameters : Optimize square-wave voltammetry (SWV) settings (frequency: 15 Hz, amplitude: 25 mV) in phosphate buffer (pH 7.4) .
- Validation : Cross-validate with LC-MS/MS to ensure accuracy in plasma or tissue homogenates .
Q. How should researchers resolve contradictions in substituent effects between 4-methoxyphenyl and 4-chlorophenyl analogs?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:
- Synthesis : Prepare both analogs using shared intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) with substituent-specific coupling steps .
- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., methoxy groups may enhance solubility but reduce target affinity vs. chloro groups) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to analyze binding interactions with target enzymes .
Q. What mechanistic studies are critical to understanding its pharmacological mode of action?
- Methodological Answer : Combine biochemical and biophysical approaches:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .
Q. How can researchers address discrepancies in reported synthetic yields for pyrazolo-triazine derivatives?
- Methodological Answer : Standardize protocols and troubleshoot common pitfalls:
- Side Reactions : Monitor for azide decomposition (e.g., via IR loss of 2121 cm⁻¹ peak) and adjust TFA stoichiometry .
- Purification : Replace column chromatography with preparative HPLC for polar intermediates .
- Scale-Up : Use flow chemistry for azide coupling steps to improve reproducibility .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies with formulation adjustments:
- pH Optimization : Test buffered solutions (pH 6–8) to prevent ester hydrolysis .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Accelerated Stability Testing : Use HPLC to track degradation products at 40°C/75% RH over 4 weeks .
Methodological Notes
- Data Presentation : Include tables comparing substituent effects (e.g., methoxy vs. chloro on solubility and IC₅₀) and synthesis yields under varied conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
